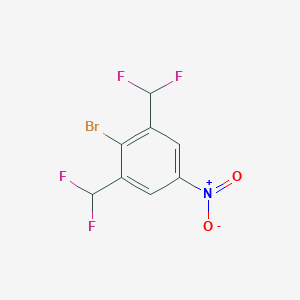

![molecular formula C28H18BrN B2734567 11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole CAS No. 1210469-50-3](/img/structure/B2734567.png)

11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole” is a chemical compound with a complex structure that contains a biphenyl group and a benzo[a]carbazole group . It has a molecular weight of 369.47 .

Synthesis Analysis

The synthesis of carbazole derivatives, such as “11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole”, involves electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Molecular Structure Analysis

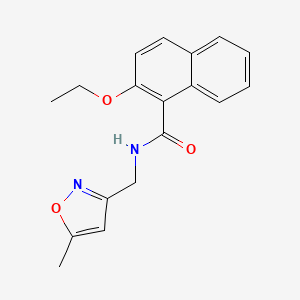

The compound’s structure is based on the indole structure, but in which a second benzene ring is fused onto the five-membered ring at the 2–3 position of indole .

Chemical Reactions Analysis

Carbazole and its derivatives undergo two successive, reversible, one-electron oxidation steps to the cation radical and the quinoid-like dication, respectively .

Scientific Research Applications

Copper-Catalyzed Synthesis in Organic Chemistry

A copper-catalyzed method for the synthesis of 11H-benzo[a]carbazoles demonstrates the significance of this compound in organic synthesis. This method highlights the use of readily available materials and an inexpensive catalyst system, underlining the practicality and efficiency of the process in creating benzocarbazoles (Xie, Ling, & Fu, 2012).

Application in Organic Light-Emitting Diodes

The development of soluble host materials with benzocarbazole moieties for red phosphorescent organic light-emitting diodes (PHOLEDs) signifies its potential in advanced display technologies. These materials, due to their molecular design, exhibit improved solubility and efficiency in PHOLEDs (Suh et al., 2016).

Photophysical Properties and Applications

Research on the crystal structures, luminescence, and thermal properties of biphenyl carbazole derivatives, including those similar to 11-([1,1'-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole, offers insights into their potential application in materials science, particularly in optoelectronic devices (Tang et al., 2021).

Synthesis and Radiolabelling in Medicinal Chemistry

The synthesis and radiolabelling of benzothiazole derivatives, with a focus on their application in cancer research, shows the relevance of benzocarbazole compounds in the development of new drugs or radiotracers. This includes studies of their inhibitory effects against certain breast cancer cell lines (Gona et al., 2015).

Bio-Renewable Acetol in Benzo[a]carbazole Synthesis

The development of a metal-free strategy for synthesizing benzo[a]carbazoles from bio-renewable acetol and 2-phenylindoles in an aqueous biphasic system, using a Bronsted acidic ionic liquid as a catalyst, indicates its importance in green chemistry and pharmaceutical relevance (Li, Wu, & Gu, 2019).

Estrogen Receptor Binding and Antitumor Activity

The binding affinities of 11-alkylbenzo[a]carbazoles for the estrogen receptor and their inhibitory activity on hormone-dependent mammary tumors highlight the potential of benzocarbazoles in cancer treatment and hormone-related research (von Angerer & Prekajac, 1986).

Safety and Hazards

Future Directions

Carbazole-based compounds, such as “11-([1,1’-biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole”, have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors due to their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Properties

IUPAC Name |

5-bromo-11-(4-phenylphenyl)benzo[a]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18BrN/c29-26-18-25-23-11-6-7-13-27(23)30(28(25)24-12-5-4-10-22(24)26)21-16-14-20(15-17-21)19-8-2-1-3-9-19/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUSBFQLGAPOSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C(=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)

![2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2734487.png)

![2-(2-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2734490.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2734491.png)

![N-benzyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2734497.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2734501.png)

![methyl (2Z)-3-anilino-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2734502.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2734505.png)

![(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2734506.png)